N-(2,6-dimethylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
Description
Chemical Structure: The compound features an acetamide backbone with two key substituents:
- N-(2,6-dimethylphenyl): A bulky aromatic group providing steric hindrance and lipophilicity.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-7-6-8-14(2)18(13)23-17(25)11-16-12-27-20(22-16)24-19(26)21-15-9-4-3-5-10-15/h3-10,12H,11H2,1-2H3,(H,23,25)(H2,21,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYYJRZENKSBHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with phenyl isocyanate to form the phenylcarbamoyl derivative. This intermediate is then reacted with 2,6-dimethylphenylacetic acid under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The thiazole ring and phenylcarbamoyl group are believed to play crucial roles in its biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Acetamide Derivatives
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structural Differences :
- Thiazole substitution at position 2 vs. position 4 in the target compound.
- Dichlorophenyl group vs. dimethylphenyl group in the target.
- Crystallography :
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide ()
Substituent Variations in Acetamide Derivatives
BAY 57-1293 (N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide) ()
- Key Differences :
- Sulfamoyl group (-SO₂NH₂) vs. phenylcarbamoyl (-NH-C(=O)-NH-Ph) in the target.
- Pyridinyl substituent enhances metal coordination ability.
- Biological Activity : Potent herpes helicase-primase inhibitor; sulfamoyl group critical for enzyme interaction .
ASP2151 (Amenamevir) ()
Agrochemical Acetamides ()**
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Structural Differences :
- Chloro and methoxymethyl groups vs. dimethylphenyl and thiazole-carbamoyl in the target.
- Application : Herbicide targeting plant acetyl-CoA carboxylase; chloro group essential for activity .
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
Physical and Spectroscopic Properties
Key Findings and Implications
- Thiazole Position Matters : Substitution at position 4 (target) vs. 2 () alters dihedral angles and hydrogen-bonding networks, impacting crystal packing and solubility .
- Functional Group Trade-offs: Sulfamoyl (BAY 57-1293) vs. phenylcarbamoyl (target) groups dictate enzyme specificity; the latter may enhance hydrogen-bond donor capacity .
- Agrochemical vs. Pharmaceutical Design : Chloroacetamides () prioritize electrophilic reactivity for herbicide action, while the target’s aromatic substituents suggest receptor-targeted bioactivity.
Biological Activity
The compound N-(2,6-dimethylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a member of the thiazole and amide compound family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Molecular Structure
The molecular formula for this compound is with a molecular weight of approximately 304.37 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various thiazole derivatives, including those similar to this compound. For instance, compounds with structural similarities have been evaluated against several cancer cell lines using MTS cytotoxicity assays. The results indicated significant inhibition of cell proliferation in lung cancer cell lines A549 and HCC827, suggesting that modifications in the thiazole structure can enhance antitumor efficacy .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that certain derivatives exhibited moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests a potential application in treating bacterial infections .
The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways essential for cancer cell survival and proliferation. For example, some thiazole derivatives have been shown to interact with DNA, disrupting replication processes .
Summary of Biological Activities
| Activity Type | Assay Method | Cell Line/Organism | IC50 (µM) | Reference |
|---|---|---|---|---|
| Antitumor | MTS Cytotoxicity | A549 | 6.26 | |
| HCC827 | 6.48 | |||
| Antimicrobial | Disk Diffusion | E. coli | 15 | |
| S. aureus | 10 |
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of thiazole derivatives similar to this compound, researchers treated A549 lung cancer cells with various concentrations of the compound. The results showed a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations.
Case Study 2: Antimicrobial Assessment
A separate study focused on the antimicrobial properties of related compounds demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess inhibition zones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
